![molecular formula C24H30ClN3O3 B4897875 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound commonly used in scientific research. It is a potent inhibitor of a specific protein called phosphodiesterase 10A (PDE10A), which is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. The inhibition of PDE10A by this compound has been shown to have various biochemical and physiological effects, making it a valuable tool in studying the role of PDE10A in different biological processes.
作用機序
The mechanism of action of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves the inhibition of this compound, which leads to an increase in the levels of cAMP and cGMP in cells. These second messengers play important roles in various cellular processes, including signal transduction, gene expression, and synaptic plasticity. The inhibition of this compound by this compound has been shown to enhance the signaling of dopamine receptors in the striatum, which is thought to be responsible for its effects on motor function and schizophrenia symptoms.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In addition to its effects on dopamine signaling, this compound has been shown to modulate the activity of other neurotransmitter systems, including glutamate and acetylcholine. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments include its high potency and selectivity for this compound, which allows for specific modulation of this protein without affecting other PDEs. Its effects on dopamine signaling and other neurotransmitter systems also make it a valuable tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, the limitations of this compound include its relatively high cost and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the use of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in scientific research. One potential direction is the development of more potent and selective this compound inhibitors for use in preclinical and clinical studies. Another direction is the investigation of the effects of this compound inhibition in other brain regions and cell types, as well as in non-neuronal tissues. Finally, the potential therapeutic applications of this compound for various neurological and psychiatric disorders, such as Huntington's disease and schizophrenia, warrant further investigation.
合成法
The synthesis of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide involves several steps, including the reaction of 5-chloro-2-(4-propionyl-1-piperazinyl)aniline with butyl bromide to obtain the butoxy derivative, followed by the reaction of the butoxy derivative with 4-chlorobenzoyl chloride to obtain the final product. The synthesis process has been described in detail in several research articles.
科学的研究の応用
The use of 3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide in scientific research has been mainly focused on studying the role of this compound in different biological processes. This compound is expressed in various regions of the brain, including the striatum, and has been implicated in the regulation of motor function, cognition, and mood. The inhibition of this compound by this compound has been shown to improve motor function and reduce the symptoms of schizophrenia in animal models, making it a potential therapeutic target for these conditions.
特性
IUPAC Name |
3-butoxy-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O3/c1-3-5-15-31-20-8-6-7-18(16-20)24(30)26-21-17-19(25)9-10-22(21)27-11-13-28(14-12-27)23(29)4-2/h6-10,16-17H,3-5,11-15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTHJYFPLNDFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)
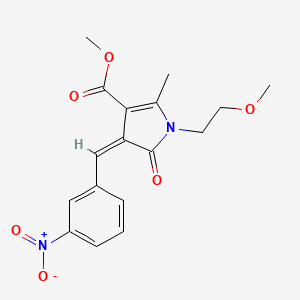
![10-(4-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4897814.png)
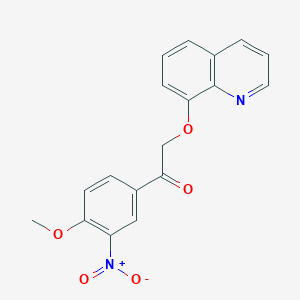
![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)
![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)
![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
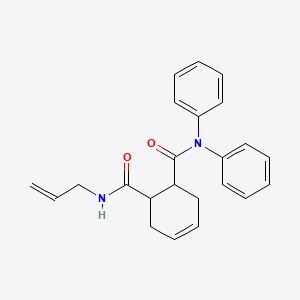
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)

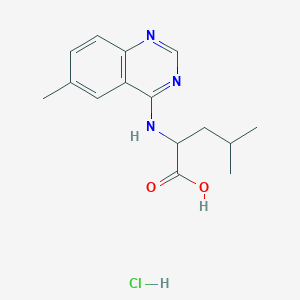
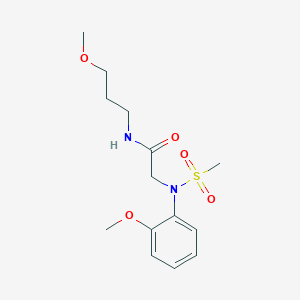
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)